[D-Pen2, Pen5]-Enkephalin
Overview
Description
[D-Pen2, Pen5]-Enkephalin is a type of opioid peptide that is naturally found in the body. It is an endogenous opioid that is produced by the body and is involved in pain regulation. [D-Pen2, Pen5]-Enkephalin is a potent analgesic, meaning it can relieve pain, and it is also involved in the regulation of other physiological processes.
Scientific Research Applications
Delta Opioid Receptor Selectivity
[D-Pen2, Pen5]-Enkephalin has demonstrated high specificity and selectivity toward delta opioid receptors. Research indicates these analogs exhibit substantial delta receptor selectivity in various assays, indicating their potential for targeted therapeutic applications in areas where delta receptor interaction is beneficial (Mosberg et al., 1983).
Agonist versus Antagonist Properties
Studies have explored the conformational aspects that dictate whether [D-Pen2, Pen5]-Enkephalin derivatives act as agonists or antagonists at opioid receptors. This research is crucial for understanding how slight structural changes can dramatically alter the interaction with opioid receptors, potentially leading to different therapeutic outcomes (Collins et al., 1996).
Modulation of Endogenous Elements
Research indicates that [D-Pen2, Pen5]-Enkephalin can influence the endogenous content of certain elements like aluminum in the central nervous system. This suggests potential applications in conditions where modulation of such elements is therapeutically relevant (Gulya et al., 1995).
Opioid Receptor Activity and Analgesic Potency
Studies on analogs of [D-Pen2, Pen5]-Enkephalin have revealed significant insights into their analgesic potency and opioid receptor activity. This research is critical for developing new analgesics with specific receptor targets, potentially offering more effective pain management strategies (Stefanucci et al., 2017).
Binding Affinity and Selectivity
The binding properties of [D-Pen2, Pen5]-Enkephalin to delta opioid receptors have been extensively studied. Understanding the binding affinity and selectivity of this compound is crucial for its potential therapeutic application, especially in targeting specific receptor subtypes (Cotton et al., 1985).
Modulation of Neurotransmitters
Research has shown that [D-Pen2, Pen5]-Enkephalin can modulate neurotransmitters like dopamine in the brain. This suggests potential applications in neurological disorders where dopamine regulation is a key therapeutic target (Dourmap et al., 1991).
properties
IUPAC Name |
(4R,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMCRYPQBNCPH-HIGZBPRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439861 | |
Record name | [D-Pen2, Pen5]-Enkephalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[D-Pen2, Pen5]-Enkephalin | |
CAS RN |
88373-72-2 | |
Record name | [D-Pen2, Pen5]-Enkephalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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